molecular formula C8H6Cl2O4S B1364152 Methyl 4-chloro-2-(chlorosulfonyl)benzoate CAS No. 85392-01-4

Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Cat. No. B1364152
Key on ui cas rn: 85392-01-4
M. Wt: 269.1 g/mol
InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N
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Patent
US07115545B1

Procedure details

Over a period of 1.5 hours, 243.5 g (3.7 mol) of zinc powder were added a little at a time to a suspension of 205 g (0.75 mol) of methyl 2-chlorosulfonyl-4-chlorobenzoate in 1 l of concentrated hydrochloric acid and 375 g of ice. The mixture was stirred for another 3 hours and slowly heated to 70° C. After 2 hours at this temperature, the mixture was cooled. The reaction mixture was allowed to stand at room temperature for 12 hours and then extracted with ethyl acetate, the combined organic phases were dried and the solvent was removed. This gave 125.4 g (83%) of methyl 2-mercapto-4-chlorobenzoate.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
375 g
Type
solvent
Reaction Step One
Name
Quantity
243.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=O)=O>Cl.[Zn]>[SH:2][C:5]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
205 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)Cl
Name
Quantity
1 L
Type
solvent
Smiles
Cl
Name
ice
Quantity
375 g
Type
solvent
Smiles
Step Two
Name
Quantity
243.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hours at this temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
WAIT
Type
WAIT
Details
to stand at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
SC1=C(C(=O)OC)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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